2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide
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Overview
Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This specific compound is characterized by the presence of a benzimidazole ring substituted with a sulfanyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents under suitable conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide .
- **2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide .
- **2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide .
Uniqueness
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the bis(2-methylpropyl)acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H27N3OS |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H27N3OS/c1-12(2)9-21(10-13(3)4)17(22)11-23-18-19-15-7-6-14(5)8-16(15)20-18/h6-8,12-13H,9-11H2,1-5H3,(H,19,20) |
InChI Key |
XBLCCBFBYKCNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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